

# A Comparative Efficacy Analysis of 1D228 and Larotrectinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 1D228     |           |
| Cat. No.:            | B12371235 | Get Quote |

This guide provides a detailed comparison of the preclinical efficacy of two tyrosine kinase inhibitors: **1D228**, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK), and larotrectinib, a first-in-class, highly selective TRK inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

#### Introduction

Larotrectinib is an FDA-approved drug for the treatment of solid tumors harboring Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions.[1][2][3][4][5] Its mechanism of action is the highly selective inhibition of TRKA, TRKB, and TRKC proteins, leading to the induction of apoptosis and inhibition of cell growth in tumors driven by these fusions.[6][7][8][9] **1D228** is an investigational tyrosine kinase inhibitor that targets both c-Met and TRK kinases.[10][11][12] Preclinical studies suggest that this dual inhibition may offer a therapeutic advantage in tumors where both signaling pathways are active.[10][11][12]

## **In Vitro Efficacy**

The in vitro potency of **1D228** and larotrectinib against the TRK family of kinases has been evaluated in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.



| Compound      | TRKA IC50<br>(nM) | TRKB IC50<br>(nM) | TRKC IC50<br>(nM) | c-Met IC50<br>(nM) |
|---------------|-------------------|-------------------|-------------------|--------------------|
| 1D228         | 111.5             | 23.68             | 25.48             | 0.98               |
| Larotrectinib | 5-11              | 5-11              | 5-11              | Not Active         |

Data for **1D228** sourced from a 2023 study by An et al.[11] Data for larotrectinib sourced from published literature.[1]

## In Vivo Efficacy

Direct comparative in vivo studies of **1D228** and larotrectinib in a purely TRK-driven cancer model are not yet available in published literature. The primary preclinical study on **1D228** evaluated its efficacy in xenograft models of gastric (MKN45) and hepatocellular (MHCC97H) carcinoma, which exhibit co-expression of c-Met and TRKB.

In the MKN45 gastric cancer xenograft model, **1D228** monotherapy was compared to the combination of larotrectinib and tepotinib (a selective c-Met inhibitor). The study reported that **1D228** monotherapy demonstrated stronger antitumor activity and lower toxicity than the combination therapy.[11][12]

The following table summarizes the tumor growth inhibition (TGI) data from the key preclinical study on **1D228**.[11]

| Treatment | Xenograft Model | Dose      | Tumor Growth<br>Inhibition (TGI) (%) |
|-----------|-----------------|-----------|--------------------------------------|
| 1D228     | Gastric (MKN45) | 8 mg/kg/d | 94.8                                 |
| Tepotinib | Gastric (MKN45) | 8 mg/kg/d | 67.61                                |
| 1D228     | Liver (MHCC97H) | 4 mg/kg/d | 93.4                                 |
| Tepotinib | Liver (MHCC97H) | 4 mg/kg/d | 63.9                                 |

# **Clinical Efficacy of Larotrectinib**





Larotrectinib has demonstrated significant and durable responses in patients with TRK fusion-positive cancers across a wide range of tumor types. Pooled analyses of three clinical trials (NCT02122913, NCT02637687, and NCT02576431) have shown the following results:

| Efficacy Endpoint                 | Result      |
|-----------------------------------|-------------|
| Overall Response Rate (ORR)       | 75%         |
| Complete Response (CR) Rate       | 24%         |
| Partial Response (PR) Rate        | 36%         |
| Median Duration of Response (DOR) | 43.3 months |

Data from pooled analysis of larotrectinib clinical trials.[2][4]

As of the latest data cuts, **1D228** is in the preclinical stage of development and has not yet entered clinical trials.

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the efficacy of these inhibitors.





Click to download full resolution via product page

Caption: TRK Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: c-Met Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: Preclinical to Clinical Workflow.



# Experimental Protocols In Vitro Proliferation Assay (for 1D228)

- Cell Lines: Human gastric cancer cell line MKN45 and human hepatocellular carcinoma cell line MHCC97H.
- Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of 1D228 or tepotinib. After a specified incubation period, cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance was measured at 450 nm, and the IC50 values were calculated.

## Western Blot Analysis (for 1D228)

Procedure: MKN45 and MHCC97H cells were treated with 1D228 for a designated time.
Total protein was extracted, and protein concentrations were determined using a BCA protein
assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF
membranes. The membranes were blocked and then incubated with primary antibodies
against total and phosphorylated c-Met, TRKB, AKT, and ERK. After incubation with HRPconjugated secondary antibodies, the protein bands were visualized using an enhanced
chemiluminescence (ECL) kit.

### In Vivo Xenograft Model (for 1D228)

- Animal Model: Female BALB/c nude mice.
- Procedure: MKN45 or MHCC97H cells were subcutaneously injected into the mice. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. 1D228, tepotinib, or a combination of larotrectinib and tepotinib were administered orally daily. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and subjected to immunohistochemical analysis. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 (average tumor weight of treated group / average tumor weight of control group)] x 100.

### **Larotrectinib Clinical Trial Design (General Overview)**

The efficacy of larotrectinib was evaluated in three multicenter, open-label, single-arm clinical trials: a Phase 1 trial in adults (NCT02122913), a Phase 1/2 trial in children (SCOUT,



NCT02637687), and a Phase 2 basket trial in adolescents and adults (NAVIGATE, NCT02576431).[11] Patients with locally advanced or metastatic solid tumors with a documented NTRK gene fusion were enrolled. The primary efficacy endpoint was the overall response rate (ORR), as assessed by an independent review committee according to RECIST v1.1.

#### Conclusion

Larotrectinib is a well-established and highly effective selective TRK inhibitor with proven clinical benefit in patients with NTRK fusion-positive cancers. **1D228** is a promising preclinical candidate with a novel dual-targeting mechanism against both c-Met and TRK. The available data suggests that **1D228** is highly effective in preclinical models where both c-Met and TRK are co-expressed, and it may offer an advantage over targeting a single pathway in this context.

A direct comparison of the efficacy of **1D228** and larotrectinib in a purely TRK-driven cancer model is warranted to fully understand their relative therapeutic potential. Further investigation into the development of **1D228** and its potential clinical applications is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical Trial: NCT02122913 My Cancer Genome [mycancergenome.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. NCT02576431 : Clinical Trial Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]



- 7. a-novel-c-met-trk-inhibitor-1d228-efficiently-inhibits-tumor-growth-by-targeting-angiogenesis-and-tumor-cell-proliferation Ask this paper | Bohrium [bohrium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Phase 1 Study of the Oral TRK Inhibitor Larotrectinib in Adult Patients with Solid Tumors [mdanderson.org]
- 10. mdandersoncellresearch.org [mdandersoncellresearch.org]
- 11. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of 1D228 and Larotrectinib in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371235#comparative-efficacy-of-1d228-and-larotrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com